molecular formula C13H15NS B12836346 (4-Ethylphenyl)(thiophen-2-yl)methanamine CAS No. 847744-36-9

(4-Ethylphenyl)(thiophen-2-yl)methanamine

Cat. No.: B12836346
CAS No.: 847744-36-9
M. Wt: 217.33 g/mol
InChI Key: XZZLXEAHTSBXKM-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)(thiophen-2-yl)methanamine is a chemical compound that consists of an ethyl-substituted phenyl group and a thiophene ring connected by a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylphenyl)(thiophen-2-yl)methanamine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Another approach involves the condensation reaction of thiophene derivatives with substituted benzylamines under basic conditions . This method typically requires the use of a base such as triethylamine and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The choice of catalysts, solvents, and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylphenyl)(thiophen-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)(thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylphenyl)(thiophen-2-yl)methanamine
  • (4-Chlorophenyl)(thiophen-2-yl)methanamine
  • (4-Bromophenyl)(thiophen-2-yl)methanamine

Uniqueness

(4-Ethylphenyl)(thiophen-2-yl)methanamine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to its analogs.

Properties

CAS No.

847744-36-9

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

(4-ethylphenyl)-thiophen-2-ylmethanamine

InChI

InChI=1S/C13H15NS/c1-2-10-5-7-11(8-6-10)13(14)12-4-3-9-15-12/h3-9,13H,2,14H2,1H3

InChI Key

XZZLXEAHTSBXKM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC=CS2)N

Origin of Product

United States

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